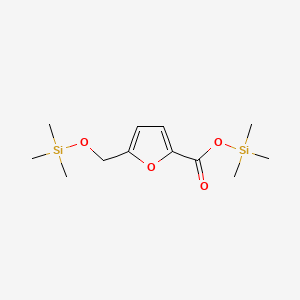
5-Trimethylsiloxymethyl-2-trimethylsilylfuroate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Trimethylsiloxymethyl-2-trimethylsilylfuroate is an organic compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trimethylsiloxymethyl-2-trimethylsilylfuroate typically involves the reaction of furoic acid derivatives with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps for purification, such as distillation or recrystallization, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Trimethylsiloxymethyl-2-trimethylsilylfuroate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furoic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields furoic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Trimethylsiloxymethyl-2-trimethylsilylfuroate has several applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Trimethylsiloxymethyl-2-trimethylsilylfuroate involves its ability to modify the chemical properties of molecules it interacts with. The trimethylsilyl groups can protect reactive sites on molecules, making them less susceptible to unwanted reactions. This property is particularly useful in multi-step synthesis processes where selective reactivity is crucial .
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: Similar in structure but with different reactivity and applications.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
Bis(trimethylsilyl)acetamide: Another reagent for trimethylsilylation reactions.
Uniqueness
5-Trimethylsiloxymethyl-2-trimethylsilylfuroate is unique due to its specific combination of trimethylsilyl groups and furoate structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other trimethylsilyl compounds may not be suitable .
Properties
CAS No. |
55517-40-3 |
|---|---|
Molecular Formula |
C12H22O4Si2 |
Molecular Weight |
286.47 g/mol |
IUPAC Name |
trimethylsilyl 5-(trimethylsilyloxymethyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H22O4Si2/c1-17(2,3)14-9-10-7-8-11(15-10)12(13)16-18(4,5)6/h7-8H,9H2,1-6H3 |
InChI Key |
XHRIJDKBFZGXAB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(O1)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



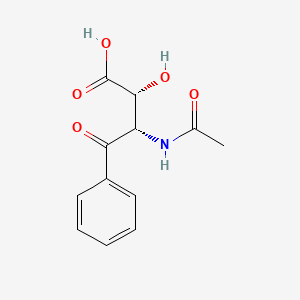

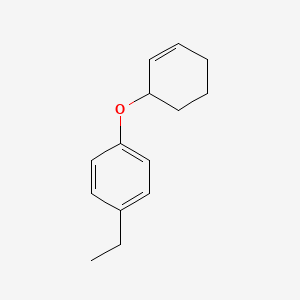

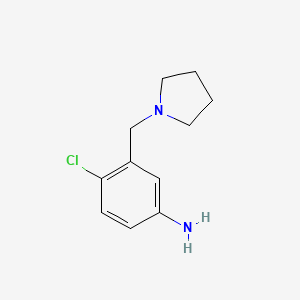
![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)
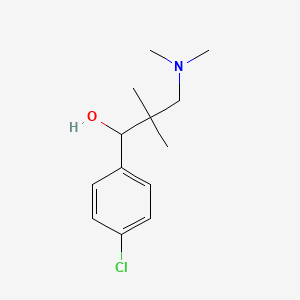
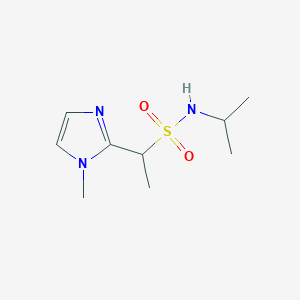

![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13957115.png)

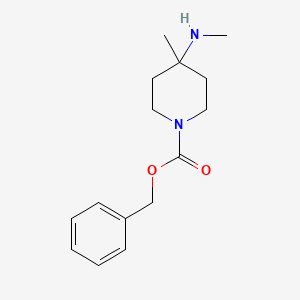
![4-[3-(2,4-Dichlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13957127.png)
